molecular formula C16H22O B1327419 Cyclohexyl 2-(2-methylphenyl)ethyl ketone CAS No. 898790-29-9

Cyclohexyl 2-(2-methylphenyl)ethyl ketone

Cat. No.: B1327419
CAS No.: 898790-29-9
M. Wt: 230.34 g/mol
InChI Key: QTQMWLBLIXRJSW-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(2-methylphenyl)ethyl ketone is an organic compound with the molecular formula C16H22O. It is a ketone that features a cyclohexyl group and a 2-methylphenyl group attached to an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 2-(2-methylphenyl)ethyl ketone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where cyclohexyl ketone is reacted with 2-methylphenyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-(2-methylphenyl)ethyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl 2-(2-methylphenyl)ethyl ketone has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl 2-(2-methylphenyl)ethyl ketone depends on its specific application. In chemical reactions, the ketone group can act as an electrophile, participating in nucleophilic addition or substitution reactions. The aromatic ring can undergo electrophilic substitution reactions, while the cyclohexyl group provides steric hindrance that can influence the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl phenyl ketone
  • Cyclohexyl 2-phenylethyl ketone
  • Cyclohexyl 2-(4-methylphenyl)ethyl ketone

Uniqueness

Cyclohexyl 2-(2-methylphenyl)ethyl ketone is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and physical properties compared to other similar compounds.

Properties

IUPAC Name

1-cyclohexyl-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-13-7-5-6-8-14(13)11-12-16(17)15-9-3-2-4-10-15/h5-8,15H,2-4,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQMWLBLIXRJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644053
Record name 1-Cyclohexyl-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-29-9
Record name 1-Cyclohexyl-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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